2-(Octadecyloxy)pyridine
Description
Contextual Significance of Pyridine (B92270) Scaffolds in Organic and Supramolecular Chemistry
Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in medicinal chemistry and drug discovery. nih.govsemanticscholar.org Their ability to bind to various biological targets makes them significant scaffolds for the development of new therapeutic agents. nih.gov The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, confers basic properties to the molecule. ontosight.ai The synthesis of pyridine derivatives is a well-established field, with methods like the Bohlmann-Rahtz, Hantzsch, and Chichibabin reactions being classical approaches. figshare.com Modern techniques, including microwave-assisted synthesis and flow chemistry, have further expanded the synthetic toolbox for creating diverse pyridine-based structures. figshare.com
In supramolecular chemistry, the pyridine unit is a valuable component due to its coordination capabilities with metal ions and its ability to participate in hydrogen bonding and other non-covalent interactions. psu.eduacs.org These interactions are the driving forces for the self-assembly of molecules into well-defined, ordered architectures. psu.edunih.gov The construction of discrete molecular structures through the metal-driven self-assembly of pyridine-appended ligands has been a subject of intense research. psu.edu
Influence of Long Alkyl Chains, Specifically Octadecyloxy Moieties, on Molecular Properties and Self-Assembly
The attachment of long alkyl chains, such as the octadecyloxy group, to a pyridine scaffold dramatically influences the molecule's physical and chemical properties. The octadecyloxy group, an alkoxy chain with 18 carbon atoms, introduces a significant hydrophobic character, leading to amphiphilic molecules with distinct polar (pyridine head) and non-polar (alkyl tail) regions. ontosight.ai This amphiphilicity is a key driver for self-assembly processes, including the formation of micelles, monolayers, and liquid crystalline phases. ontosight.airsc.org
The length of the alkyl chain plays a critical role in the stability and type of the resulting supramolecular structures. rsc.org Generally, increasing the alkyl chain length enhances van der Waals interactions, which contributes significantly to the stabilization of self-assembled structures like smectic liquid crystal phases. rsc.org In some systems, the introduction of a long octadecyloxy chain can lead to a substantial increase in molecular interactions, to the point where the compound may decompose before reaching its clearing point. rsc.org The interplay between the alkyl chains and the aromatic core governs the packing and ordering of the molecules, often leading to lamellar or columnar arrangements. nih.gov
Overview of Academic Investigations on 2-(Octadecyloxy)pyridine and Structurally Related Compounds
Academic research has explored this compound and its analogs in various contexts, primarily focusing on their self-assembly behavior and potential applications in materials science. ontosight.ai The chemical structure of this compound consists of a pyridine ring linked to an octadecyloxy group at the 2-position. ontosight.ai This substitution pattern influences the molecule's electronic properties and steric hindrance around the nitrogen atom, which in turn affects its coordination chemistry and intermolecular interactions.
Studies on related alkoxypyridine derivatives have demonstrated their capacity to form liquid crystalline phases. For instance, derivatives containing alkoxypyridinium substituents have been shown to exhibit nematic phases, with the stability of these phases being sensitive to the structure of the alkoxy chain. rsc.org The amphiphilic nature of these compounds also makes them interesting for studies at interfaces, such as the formation of self-assembled monolayers on surfaces. acs.org
Research Scope and Thematic Areas Explored for Octadecyloxy-Pyridine Systems
The research on octadecyloxy-pyridine systems encompasses a broad range of thematic areas, driven by the versatile properties of these molecules. Key areas of investigation include:
Liquid Crystals: A significant portion of the research focuses on the liquid crystalline behavior of pyridine derivatives with long alkoxy chains. rsc.orgrsc.orgmdpi.com The ability to form various mesophases, such as nematic and smectic phases, is a key characteristic that is tuned by modifying the molecular structure. mdpi.comresearchgate.net
Supramolecular Chemistry and Self-Assembly: The self-organization of octadecyloxy-pyridines into well-defined nanostructures is a central theme. researchgate.netresearchgate.net This includes the study of hydrogen bonding, van der Waals forces, and π-π stacking interactions that govern the assembly process. acs.orgnih.gov
Materials Science: The unique properties of these compounds are being explored for the development of new materials. ontosight.ai This includes their potential use in electronic and biotechnological applications, leveraging their self-assembly into ordered films and fibers. ontosight.ai
Interfacial Science: The behavior of these amphiphilic molecules at solid-liquid interfaces is another area of interest. acs.org The formation of self-assembled monolayers on substrates like graphite (B72142) has been studied to understand the two-dimensional ordering and the role of the alkyl chains in this process. nih.govacs.org
Detailed Research Findings
The following table summarizes key findings from research on this compound and related compounds, highlighting their synthesis, properties, and the supramolecular structures they form.
| Compound/System | Key Research Findings | Reference |
| 4-Alkoxypyridinium derivatives | Exhibit nematic liquid crystalline behavior. The stability of the nematic phase is sensitive to the branching of the alkoxy chain. | rsc.org |
| This compound | An amphiphilic molecule studied for its surfactant properties and potential in forming micelles and self-assembled monolayers. ontosight.ai | ontosight.ai |
| Halogen-bonded pyridinium (B92312) salts with long alkyl chains | Form Smectic A (SmA) liquid crystalline phases. The stability and range of the SmA phase increase with alkyl chain length. The introduction of an octadecyloxy chain can lead to decomposition before the clearing point. | rsc.org |
| Cobalt(II) complexes with long-chain alkylated terpyridines | Form self-assembled hybrid supramolecular architectures with wire or rolled sheet arrangements. The structure is dependent on the odd or even number of carbon atoms in the alkyl chain. | researchgate.net |
| Non-symmetrical Schiff bases with terminal alkoxy chains | Exhibit enantiotropic smectic B and smectic A mesophases. The thermal stability of the mesophases decreases with increasing alkoxy chain length. | mdpi.com |
Properties
IUPAC Name |
2-octadecoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-23-20-17-18-21-24-23/h17-18,20-21H,2-16,19,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMPERQVQOQUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40916737 | |
| Record name | 2-(Octadecyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93982-59-3 | |
| Record name | 2-(Octadecyloxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93982-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Octadecyloxy)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093982593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC75897 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Octadecyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(octadecyloxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes for 2-(Octadecyloxy)pyridine and Related Pyridine (B92270) Ethers
The synthesis of this compound and analogous long-chain alkoxy pyridines primarily relies on well-established etherification protocols. These methods involve the formation of an ether linkage between the pyridine core and the long-chain alkyl group.
The most prevalent method for synthesizing this compound is the Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the nucleophilic substitution of a halide from an octadecyl derivative by the oxygen atom of 2-hydroxypyridine. The reaction typically proceeds via an SN2 mechanism. wikipedia.org
The general approach involves two main steps:
Deprotonation of 2-hydroxypyridine: 2-Hydroxypyridine is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form the corresponding alkoxide/phenoxide ion. youtube.com This deprotonation generates a potent nucleophile.
Nucleophilic Attack: The resulting pyridin-2-olate anion attacks an octadecyl electrophile, typically an octadecyl halide (e.g., 1-bromooctadecane (B154017) or 1-iodooctadecane) or an octadecyl sulfonate (e.g., tosylate). masterorganicchemistry.com The halide or sulfonate serves as a good leaving group, which is displaced by the nucleophilic oxygen to form the ether bond. wikipedia.org
The reaction is generally conducted in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 pathway. byjus.com Reaction temperatures typically range from 50-100 °C. byjus.com An analogous synthesis has been reported for the preparation of p-(octadecyloxy)benzaldehyde, where p-hydroxybenzaldehyde was reacted with octadecyl iodide under reflux conditions. oup.com
A significant challenge in the synthesis of 2-alkoxypyridines is controlling the regioselectivity of the alkylation reaction. 2-Hydroxypyridine exists in a tautomeric equilibrium with its amide form, 2-pyridone. This ambident nature means that alkylation can occur at either the oxygen atom to yield the desired 2-alkoxypyridine (O-alkylation) or at the nitrogen atom to form an N-alkyl-2-pyridone (N-alkylation). nih.govresearchgate.net
The outcome of the reaction is highly dependent on several factors, and various strategies have been developed to optimize the synthesis towards the desired O-alkylated product.
Factors Influencing Regioselectivity:
Base and Counter-ion: The choice of base and the nature of the resulting counter-ion can influence the reaction site.
Solvent: The polarity and type of solvent can preferentially solvate one of the nucleophilic centers (N or O), thereby directing the alkylation. nih.gov
Alkylating Agent: The nature of the electrophile and its leaving group can affect selectivity.
Temperature: Reaction temperature can also play a role in determining the product ratio.
Recent studies have explored catalyst- and solvent-controlled methods to achieve high regioselectivity. For instance, in the alkylation of 2-pyridones with 2H-azirines, the use of triflic acid as a catalyst favors O-alkylation, while p-toluenesulfonic acid promotes N-alkylation. nih.gov Palladium-catalyzed reactions have also been developed for the regioselective O-alkylation of 2-pyridones. researchgate.net Conversely, other methods have been optimized for specific N-alkylation, highlighting the tunability of the system. organic-chemistry.orgacs.org
| Factor | Conditions Favoring O-Alkylation | Conditions Favoring N-Alkylation | Rationale |
| Catalyst | Triflic Acid nih.gov, Palladium Catalysts researchgate.net | p-Toluenesulfonic Acid nih.gov, CpRu(PPh3)2Cl researchgate.net | Specific catalysts can coordinate to either the N or O atom, directing the attack of the electrophile. |
| Solvent | Aprotic solvents can favor O-alkylation depending on the system. | Polar protic solvents like water can enhance N-alkylation rates in some systems. researchgate.net | Solvent polarity affects the dissociation of the ion pair and the solvation of the ambident nucleophile. |
| Reaction Type | Mitsunobu reaction conditions can be tuned for O-alkylation. researchgate.net | Catalyst- and base-free reaction with organohalides can yield >99% N-selectivity. researchgate.netacs.org | The mechanism of the reaction (e.g., SN2, Mitsunobu, transition-metal-catalyzed) dictates the site of attack. |
Strategies for Pyridine Ring Construction with Octadecyloxy Precursors
An alternative synthetic strategy involves constructing the pyridine ring itself from acyclic precursors that already incorporate the octadecyloxy moiety. This approach is valuable for creating highly substituted pyridines.
The Bohlmann-Rahtz pyridine synthesis is a powerful method for preparing substituted pyridines. synarchive.comwikipedia.org It traditionally involves the condensation of an enamine with an ethynylketone, which proceeds through an aminodiene intermediate that undergoes cyclodehydration to form the pyridine ring. organic-chemistry.orgjk-sci.com
To apply this to the synthesis of this compound derivatives, one of the starting materials would need to contain the octadecyloxy group. For example, a β-alkoxyacrolein or an ethynylketone bearing the long alkyl chain could be envisioned as a precursor. The Bohlmann-Rahtz synthesis and its modifications are versatile and can be performed as one-pot, three-component reactions, which allows for the combination of a 1,3-dicarbonyl compound, an alkynone, and an ammonia (B1221849) source to generate polysubstituted pyridines with high regiocontrol. core.ac.ukorganic-chemistry.org
Recent advancements in the Bohlmann-Rahtz synthesis include:
Acid Catalysis: The use of Brønsted or Lewis acids (e.g., acetic acid, zinc bromide, Amberlyst-15) can facilitate the cyclodehydration step at lower temperatures. organic-chemistry.orgjk-sci.comacs.org
One-Pot Procedures: Three-component reactions where the enamine is generated in situ from a β-dicarbonyl compound and ammonium (B1175870) acetate (B1210297) simplify the process. organic-chemistry.orgorganic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction, leading to rapid formation of pyridines. core.ac.ukbeilstein-journals.org
Other heteroannulation strategies, such as the transition-metal-catalyzed [4+2] or [5+1] cycloadditions of unsaturated oximes with alkynes, also provide routes to polysubstituted pyridines with high regioselectivity. researchgate.netnih.gov
The mechanism of the Bohlmann-Rahtz synthesis is a well-defined two-step process: synarchive.comorganic-chemistry.org
Michael Addition: The reaction initiates with a conjugate (Michael) addition of the enamine to the ethynylketone. This forms a linear aminodiene intermediate. organic-chemistry.org
Cyclodehydration: The aminodiene intermediate, upon heating or acid catalysis, undergoes E/Z isomerization followed by a 6π-electrocyclization. The resulting cyclic intermediate then eliminates a molecule of water (cyclodehydration) to yield the aromatic pyridine ring. organic-chemistry.orgjk-sci.com
The use of acid catalysts lowers the energy barrier for the cyclodehydration step, avoiding the need for high temperatures. organic-chemistry.org Modified procedures that proceed without an added acid catalyst have also been developed, often using an excess of ammonium acetate in an alcoholic solvent. organic-chemistry.org
Derivatization and Functionalization of the Pyridine Nucleus and Octadecyloxy Chain
Once this compound is synthesized, it can be further modified at either the pyridine ring or the long alkyl chain to produce a variety of derivatives.
Functionalization of the Pyridine Nucleus:
N-Alkylation/N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be targeted. For example, reaction with methyl iodide can lead to the formation of a quaternary pyridinium (B92312) salt. oup.com
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene. However, functionalization is possible, often requiring forcing conditions.
Derivatization via Lithiation: Directed ortho-metalation can be a powerful tool for functionalizing the pyridine ring at specific positions, allowing for the introduction of a wide range of electrophiles. researchgate.net
Conversion to Pyridones: The alkoxy group can be cleaved under certain conditions to yield the corresponding N-substituted 2-pyridone. sci-hub.se For example, iridium-catalyzed C-O bond cleavage of 2-alkoxypyridines has been used to synthesize N-substituted pyridones. nih.govacs.org
Functionalization of the Octadecyloxy Chain:
Terminal Functionalization: If the starting octadecyl material contains a terminal functional group (e.g., an alkene or alkyne), this can be carried through the synthesis and modified in the final product. Methods for the functionalization of long-chain olefins and fatty acid derivatives are well-established. uantwerpen.be
Introduction of Functionality: The long alkyl chain can be pre-functionalized before being attached to the pyridine ring. For instance, long-chain alkyl epoxides and glycidyl (B131873) ethers are versatile monomers and building blocks that can be used to introduce additional functionality. d-nb.inforesearchgate.net
Coordination Chemistry of Octadecyloxy Substituted Pyridine Ligands
Ligand Design Principles: The Role of 2-(Octadecyloxy)pyridine as a Coordination Motif
In the design of ligands for transition metal complexes, this compound serves as a monodentate N-donor ligand. The primary coordination occurs through the lone pair of electrons on the pyridine (B92270) nitrogen atom. The octadecyloxy group at the 2-position is a critical component of the ligand's design, introducing specific electronic and steric features that dictate its interaction with metal centers. Ligands incorporating pyridine-alkoxide (pyalk) groups are valued for their strong coordination ability and the potential for electronic tunability. sacredheart.edu
The functionality of a substituted pyridine ligand in a metal complex is largely governed by the interplay of the substituent's electronic and steric effects. rsc.orgresearchgate.net
Electronic Effects: The oxygen atom of the octadecyloxy group is directly attached to the pyridine ring at the C2 position. Through resonance, the oxygen atom can donate electron density into the π-system of the pyridine ring. This electron-donating effect increases the electron density at the pyridine nitrogen atom, enhancing its Lewis basicity. A more basic nitrogen center generally forms stronger sigma (σ) bonds with a metal ion compared to unsubstituted pyridine. This increased basicity can also influence the redox properties of the resulting metal complex, making metal-centered oxidations more accessible. rsc.org
Steric Effects: The long, flexible octadecyl chain introduces significant steric bulk in the vicinity of the metal-coordination site. While substituents at the 2-position of pyridine are known to sterically impede coordination, the flexibility of the long alkyl chain in this compound may allow it to orient away from the metal center to minimize steric clash. wikipedia.orgnih.gov This steric hindrance can influence the number of ligands that can coordinate to a metal center, potentially favoring complexes with lower coordination numbers compared to less bulky ligands. Furthermore, the lipophilic nature of the octadecyl chain can significantly increase the solubility of the corresponding metal complexes in nonpolar organic solvents.
| Property | Effect of the 2-(Octadecyloxy) Group | Consequence for Coordination |
| Electronic | Electron-donating via resonance | Increases Lewis basicity of pyridine nitrogen; potentially stronger M-N bond formation. |
| Steric | Introduces significant bulk near the N-donor | May limit the number of ligands around a metal center; can influence coordination geometry. |
| Solubility | Long lipophilic alkyl chain | Enhances solubility of metal complexes in nonpolar solvents. |
This table summarizes the expected effects based on general principles of coordination chemistry.
For this compound, coordination to a metal center is expected to occur primarily through the nitrogen atom of the pyridine ring, acting as a monodentate ligand. jscimedcentral.com While the ether oxygen of the octadecyloxy group also possesses lone pairs, it is generally a much weaker Lewis base than the pyridine nitrogen and is sterically less accessible, making its participation in coordination unlikely in simple mononuclear complexes. In most cases, pyridine-alkoxide type ligands coordinate to metal ions to form mononuclear or dinuclear complexes. mdpi.com
The specific coordination mode is dictated by the metal ion's size, electronic configuration, and the steric profile of other ligands in its coordination sphere. The bulky nature of the octadecyloxy group may prevent the formation of highly crowded complexes, such as homoleptic [M(py)₆]ⁿ⁺ species, and instead favor complexes with fewer ligands, like tetrahedral or square planar geometries. wikipedia.org
Complexation with Transition Metal Ions
The enhanced basicity and specific steric profile of this compound make it a compelling ligand for the complexation of a variety of transition metal ions. The synthesis of such complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov
The synthesis of metal complexes with this compound ligands can generally be achieved by reacting a metal precursor, such as a metal halide or perchlorate, with a stoichiometric amount of the ligand in an appropriate solvent. sacredheart.edunih.gov The choice of solvent and reaction conditions can influence the final product's structure and nuclearity.
The stoichiometry and coordination geometry of metal complexes containing this compound are dependent on the metal ion and the steric demands of the ligand. Transition metals can form complexes with various coordination numbers, commonly four, five, or six. wikipedia.orgmdpi.com
For a monodentate ligand like this compound, common stoichiometries (Metal:Ligand) could include:
1:4 (ML₄): Often leading to tetrahedral or square planar geometries. wikipedia.org
1:2 (ML₂): Typically observed with other co-ligands (e.g., [M(L)₂X₂]), resulting in tetrahedral or square planar structures. wikipedia.org
The significant steric bulk of the octadecyloxy group may disfavor the formation of higher-coordination number complexes like octahedral ML₆. Based on analogous Cu(II) complexes with pyridine-alkoxide ligands, square planar geometries are common for four-coordinate species. mdpi.com
| Metal Ion (Example) | Coordination Number | Typical Geometry | Plausible Stoichiometry (M:L) |
| Cu(II) | 4 | Square Planar | 1:2 (with 2 anions), 1:4 |
| Pd(II) | 4 | Square Planar | 1:2 (with 2 anions), 1:4 |
| Co(II) | 4 | Tetrahedral | 1:2 (with 2 anions), 1:4 |
| Zn(II) | 4 | Tetrahedral | 1:2 (with 2 anions), 1:4 |
This table presents plausible geometries based on common coordination preferences of transition metals and the steric considerations of a bulky pyridine ligand. wikipedia.org
The redox properties of transition metal complexes are profoundly influenced by the electronic characteristics of their ligands. wikipedia.org The electron-donating nature of the 2-(octadecyloxy) substituent is expected to increase the electron density on the metal center. This generally makes the metal center easier to oxidize, resulting in a cathodic (less positive) shift of the Mⁿ⁺/M⁽ⁿ⁺¹⁾ redox potential compared to complexes with unsubstituted pyridine.
Cyclic voltammetry is a key technique used to probe these redox properties. mdpi.com Studies on analogous copper(II) complexes with various pyridine-alkoxide ligands demonstrate how ligand electronics affect the metal's redox behavior. For instance, the introduction of electron-donating groups on the pyridine ring can lower the potential required for the Cu(II)/Cu(III) oxidation. mdpi.com While specific data for this compound complexes are unavailable, the table below shows representative redox potentials for analogous copper(II) pyridine-alkoxide complexes, illustrating the impact of ligand substitution.
| Complex/Ligand | Redox Process | Potential (V vs. Fc/Fc⁺) |
| Ligand with Pyrene group | Irreversible Oxidation | ~1.5 (broad peak) |
| Ligand with Thiophene group | Irreversible Oxidation | 1.44 |
| Ligand with Ferrocene group | Fe(II)/Fe(III) | 0.05 |
| Ligand with Ferrocene group | Irreversible Oxidation | 1.42 |
Data adapted from cyclic voltammetry studies of various substituted pyridine-alkoxide ligands and their complexes, demonstrating typical potential ranges for ligand-based redox events. mdpi.com
No Publicly Available Research Found on the Coordination Chemistry of this compound
Despite a comprehensive search of available scientific literature, no specific research data or scholarly articles were found on the coordination chemistry of the compound this compound.
The investigation sought to detail the interactions of this compound with lanthanide and main group metal ions, as well as its applications in the design of coordination polymers and metal-organic frameworks (MOFs). However, the search yielded no dedicated studies on this particular long-chain alkoxy-substituted pyridine ligand within these contexts.
The intended article was to be structured around the following outline:
Applications in the Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)
While extensive research exists on the coordination chemistry of various other substituted pyridine ligands with a wide range of metal ions and their applications in materials science, there appears to be a gap in the literature concerning the specific compound this compound. The presence of the long octadecyl chain is hypothesized to impart unique solubility and structural properties to its potential metal complexes, but without experimental or theoretical studies, no scientifically accurate content can be generated.
Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be produced at this time due to the absence of foundational research in the specified areas.
Supramolecular Assembly and Self Organized Systems of Octadecyloxy Pyridine Derivatives
Fundamental Noncovalent Interactions in Octadecyloxy-Pyridine Assemblies
The spontaneous organization of 2-(Octadecyloxy)pyridine into stable, ordered supramolecular structures is dictated by a delicate balance of several noncovalent interactions. These weak forces, acting in concert, are responsible for the formation of well-defined assemblies in various environments.
Hydrogen bonding plays a pivotal role in directing the assembly of pyridine-containing molecules. In the case of 2-alkoxypyridines, the nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor, interacting with hydrogen bond donors present in the system, such as protic solvents or other co-assembling molecules. While this compound itself does not possess a strong hydrogen bond donor, in the presence of suitable partner molecules or at interfaces with protic media, the pyridine nitrogen can participate in hydrogen bonding networks. Theoretical studies on 2-aminopyridine (B139424) derivatives in methanol (B129727) have shown that intermolecular hydrogen bonds are strengthened in the electronically excited state. nih.gov The formation of these hydrogen bonds can significantly influence the orientation and packing of the molecules, leading to the formation of one-dimensional chains or more complex two-dimensional networks. The directionality and saturable nature of hydrogen bonds make them a powerful tool in controlling the architecture of supramolecular assemblies. rsc.org
Table 1: Potential Hydrogen Bonding Interactions in this compound Systems This table is generated based on known interactions of pyridine derivatives.
| Interacting Molecules | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Resulting Motif |
|---|---|---|---|
| This compound and Water | O-H (Water) | N (Pyridine) | Hydrated pyridine head groups at interfaces |
| This compound and Carboxylic Acid | O-H (Carboxylic Acid) | N (Pyridine) | Co-crystal formation, linear tapes |
| This compound and Amide | N-H (Amide) | N (Pyridine) | Heteromolecular sheets |
The pyridine ring of this compound is an aromatic system, and as such, it can participate in π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. rsc.orgnih.gov Theoretical and experimental studies on pyridine and its derivatives have shown that these interactions are highly dependent on the relative orientation of the rings. researchgate.net Common geometries include face-to-face (sandwich) and parallel-displaced arrangements. The strength of these interactions, typically in the range of a few kcal/mol, is comparable to that of a strong hydrogen bond and plays a crucial role in stabilizing the supramolecular assembly. researchgate.net In the solid state, π-π stacking often leads to the formation of columnar structures or layered arrangements, which can significantly influence the material's electronic and optical properties. researchgate.net The interplay between π-π stacking and other noncovalent forces, such as hydrogen bonding, can lead to complex and highly ordered three-dimensional structures. rsc.org
Table 2: Typical Geometries and Interaction Energies for π-π Stacking in Pyridine Derivatives This table is generated based on computational studies of pyridine dimers.
| Stacking Geometry | Interplanar Distance (Å) | Binding Energy (kcal/mol) |
|---|---|---|
| Parallel-Sandwich | ~3.5 | 1.5 - 2.5 |
| Antiparallel-Sandwich | ~3.4 | 3.0 - 4.0 |
| Parallel-Displaced | ~3.6 | 2.0 - 3.0 |
| Antiparallel-Displaced | ~3.3 | 3.5 - 4.5 |
| T-shaped | ~5.0 (centroid to H) | 1.5 - 2.5 |
Fabrication of Ordered Supramolecular Architectures at Interfaces
The amphiphilic nature of this compound makes it an ideal candidate for forming highly ordered, two-dimensional structures at various interfaces. The interplay between molecule-substrate and intermolecular interactions governs the formation of these self-assembled monolayers.
The interface between a liquid and a solid surface provides a unique environment for the self-assembly of molecules like this compound. Highly Oriented Pyrolytic Graphite (B72142) (HOPG) is a commonly used substrate for such studies due to its atomically flat and chemically inert surface. nih.gov When a solution of this compound is deposited on HOPG, the molecules can adsorb onto the surface and self-organize into two-dimensional crystalline domains. nih.gov
The final structure of the monolayer is determined by a combination of factors: the adsorption of the pyridine head group onto the graphite surface, the π-π stacking between adjacent pyridine rings, and the van der Waals interactions between the interdigitated octadecyl chains. rsc.org Scanning Tunneling Microscopy (STM) is a powerful technique used to visualize these self-assembled structures with sub-molecular resolution, providing detailed information about the molecular packing and orientation. nih.gov Studies on similar long-chain alkyl-substituted aromatic molecules on HOPG have revealed the formation of lamellar structures, where the alkyl chains lie flat on the surface and are aligned along the main crystallographic axes of the graphite. rsc.org
Table 3: Expected Parameters for Self-Assembled Monolayers of this compound on HOPG This table is generated based on STM studies of analogous long-chain amphiphiles on graphite.
| Parameter | Expected Value | Influencing Factors |
|---|---|---|
| Unit Cell Dimensions | a ≈ 0.5 nm, b ≈ 3.0 nm | Alkyl chain length, head group size |
| Molecular Orientation | Alkyl chains parallel to HOPG surface | Molecule-substrate interaction, van der Waals forces |
| Domain Size | Nanometers to micrometers | Concentration, solvent, temperature, deposition method |
| Common Packing Motif | Lamellar, interdigitated alkyl chains | Intermolecular forces (van der Waals, π-π stacking) |
At the air-water interface, amphiphilic molecules like this compound can form monomolecular films, often referred to as Langmuir films. researchgate.net In this configuration, the hydrophilic pyridine head group is oriented towards the water subphase, while the hydrophobic octadecyl tail extends into the air. The properties of these films can be studied using a Langmuir trough, which allows for the compression of the monolayer and the measurement of the surface pressure as a function of the area per molecule.
The resulting pressure-area isotherm provides valuable information about the different phases of the monolayer, such as the gaseous, liquid-expanded, liquid-condensed, and solid phases. The transitions between these phases are indicative of changes in the packing density and ordering of the molecules. At low surface pressures, the molecules are far apart and behave like a two-dimensional gas. As the film is compressed, the molecules come closer together, and the interactions between the alkyl chains become more significant, leading to more condensed and ordered phases. The stability and compressibility of the Langmuir film are influenced by factors such as the subphase pH and temperature, and the presence of ions in the water, which can interact with the pyridine head groups.
Influence of Environmental Parameters (e.g., Solvent, Concentration) on Self-Assembly Morphology
The morphology of supramolecular assemblies derived from amphiphilic molecules like this compound is highly sensitive to environmental conditions. The choice of solvent and the concentration of the assembling species are critical parameters that dictate the final structure of the aggregate.
The polarity of the solvent plays a crucial role in modulating the self-assembly of amphiphilic block copolymers, a principle that is applicable to this compound. nih.govnih.gov In solvents of varying polarity, the solubility of the hydrophobic octadecyl chain and the hydrophilic pyridine head will differ, leading to a range of morphologies. For instance, in more polar solvents, the hydrophobic effect will be more pronounced, driving the aggregation of the octadecyl tails to minimize their contact with the solvent. This can lead to the formation of micelles or vesicles. Conversely, in non-polar solvents, the interactions between the pyridine headgroups may become the dominant organizing force.
The concentration of the this compound derivative is another key factor. At low concentrations, individual molecules or small aggregates may exist in solution. As the concentration increases past a critical aggregation concentration, self-assembly into larger, more ordered structures is initiated. rsc.org Studies on other amphiphilic systems have shown that an increase in concentration can lead to transitions from spherical micelles to cylindrical or worm-like micelles, and eventually to more complex structures like lamellar sheets or bicontinuous phases. rsc.orgacs.org This concentration-dependent behavior is a hallmark of self-assembling systems and is driven by the thermodynamics of minimizing unfavorable solvent-solute interactions while maximizing favorable intermolecular interactions.
The following table summarizes the expected influence of solvent and concentration on the self-assembly of this compound based on general principles of amphiphile self-assembly.
| Environmental Parameter | Effect on Self-Assembly Morphology |
| Solvent Polarity | In polar solvents, expect structures that sequester the hydrophobic tails, such as micelles and vesicles. In non-polar solvents, aggregation may be driven by pyridine headgroup interactions, potentially leading to inverted micelle structures. The use of solvent mixtures can lead to the formation of complex intermediate structures like bicontinuous nanospheres. nih.govnih.gov |
| Concentration | Below the critical aggregation concentration, molecules are likely to be in a monomeric state. Above this concentration, self-assembly into ordered structures occurs. Increasing concentration can induce morphological transitions from simple spherical aggregates to more complex cylindrical or lamellar structures. |
Development of Octadecyloxy-Pyridine Based Gels and Soft Materials
The ability of this compound and its derivatives to self-assemble into extended networks allows for the formation of gels and other soft materials. These materials trap solvent molecules within a three-dimensional network, leading to a semi-solid state.
Organogels are formed when low-molecular-weight gelators, such as this compound, self-assemble in an organic solvent to create a three-dimensional network that immobilizes the solvent. The primary mechanism for the formation of these gels is the hierarchical self-assembly of the gelator molecules into fibrous structures. scispace.comjetir.org These fibers, often referred to as self-assembled fibrillar networks (SAFINs), entangle to form the gel matrix. The formation of these fibers is driven by a combination of non-covalent interactions. For this compound, the van der Waals interactions between the long octadecyl chains are a significant driving force for aggregation. Additionally, π-π stacking between the pyridine rings can contribute to the directional growth of the fibers.
The structural characteristics of these organogels are highly dependent on the gelator's molecular structure and the solvent used. An increase in the concentration of the gelator generally leads to a stronger gel, with higher storage (G') and loss (G'') moduli. nih.gov The morphology of the fibrillar network can be visualized using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM). These studies often reveal long, entangled fibers with diameters on the nanometer scale. The thermal stability of the gel is determined by the strength of the intermolecular interactions, with stronger interactions leading to a higher gel-to-sol transition temperature.
| Interaction Type | Role in Gelation |
| Van der Waals Interactions | Primary driving force for the aggregation of the long octadecyl chains, leading to the formation of the fibrous network. |
| π-π Stacking | Interactions between the pyridine headgroups can promote one-dimensional growth of the self-assembled structures. |
| Hydrogen Bonding | While not present in this compound itself, derivatives with hydrogen bonding moieties can exhibit enhanced gelation properties due to the formation of strong, directional intermolecular bonds. jetir.org |
The introduction of chirality into amphiphilic molecules can lead to the formation of helical and other complex nanoscale structures. While this compound is achiral, the principles of chiral self-assembly can be applied to its chiral derivatives. The chirality of the constituent molecules can be transferred to the supramolecular level, resulting in the formation of twisted ribbons, helical fibers, and nanotubes. acs.orgacs.orgnih.gov
The formation of helical structures is often a result of a delicate balance between various non-covalent interactions, including π-π stacking, hydrophobic interactions, and chiral interactions. nih.gov The pitch and handedness of the helix are determined by the molecular structure of the amphiphile. nih.gov In the context of this compound derivatives, the introduction of a chiral center, for instance in the alkoxy chain, could induce a preferred twist in the self-assembled aggregates. These helical nanostructures are of significant interest due to their potential applications in areas such as catalysis, sensing, and materials science.
Even in achiral systems, helical structures can sometimes emerge through a process known as chiral symmetry breaking. The morphology of self-assembled structures is not solely dictated by the molecular structure but also by the pathway of self-assembly.
Understanding Cooperative Phenomena in Self-Assembly
The self-assembly of this compound and its derivatives into large, ordered structures is often a cooperative process. Cooperativity in supramolecular polymerization means that the addition of a monomer to a growing chain is more favorable than the initiation of a new chain. acs.orgbeilstein-journals.orgbeilstein-journals.org This leads to the formation of long, stable supramolecular polymers at a well-defined critical concentration.
A cooperative self-assembly mechanism is characterized by a sigmoidal relationship between the degree of aggregation and the monomer concentration. Below a certain elongation temperature or above a critical concentration, the majority of the molecules remain as monomers. Once this threshold is crossed, there is a sharp transition to a state where most of the molecules are incorporated into long supramolecular chains. This is in contrast to isodesmic (non-cooperative) polymerization, where aggregates of all sizes are present at all concentrations.
For this compound, the cooperative nature of self-assembly would be driven by the reinforcement of intermolecular interactions. The initial association of a few molecules creates a nucleus that facilitates the addition of subsequent molecules. The alignment of the octadecyl chains to maximize van der Waals interactions and the stacking of the pyridine rings are processes that become more favorable as the aggregate grows. Detailed spectroscopic studies, such as concentration- and temperature-dependent UV-vis or NMR spectroscopy, can provide insights into the cooperative nature of the self-assembly process. acs.orgnih.gov
| Feature | Description |
| Nucleation-Elongation | A common model for cooperative self-assembly where an initial, thermodynamically unfavorable nucleation step is followed by a more favorable elongation process. |
| Critical Concentration | A sharp concentration threshold above which significant polymerization occurs, characteristic of a cooperative mechanism. |
| High Degree of Polymerization | Cooperative processes tend to produce longer and more uniform supramolecular polymers compared to non-cooperative processes. |
Advanced Spectroscopic and Microscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-(Octadecyloxy)pyridine, both ¹H and ¹³C NMR would provide critical information about the electronic environment of each proton and carbon atom, respectively, confirming the connectivity of the pyridine (B92270) headgroup and the long alkyl chain.
¹H NMR for Proton Environments and Alkyl Chain Conformations
A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine ring and the octadecyl chain. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns would confirm the 2-substitution pattern.
The protons of the long octadecyl chain would appear in the upfield region of the spectrum. The protons on the carbon adjacent to the oxygen atom (α-CH₂) would be the most downfield of the alkyl signals (typically around δ 4.3 ppm) due to the electron-withdrawing effect of the oxygen. The bulk of the methylene (B1212753) (-CH₂-) groups in the chain would produce a large, complex signal around δ 1.2-1.4 ppm, while the terminal methyl (-CH₃) group would appear as a triplet at approximately δ 0.9 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values are not available.)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine Ring Protons | 6.5 - 8.5 | Multiplets |
| O-CH₂ (alpha to oxygen) | ~ 4.3 | Triplet |
| -(CH₂)₁₅- | 1.2 - 1.8 | Multiplet |
| Terminal CH₃ | ~ 0.9 | Triplet |
¹³C NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, distinct signals would be expected for each carbon in the pyridine ring and the octadecyl chain. The carbon atom attached to the oxygen in the pyridine ring (C-2) would be significantly downfield (around 160-165 ppm). The other aromatic carbons would resonate between 110-150 ppm.
The carbons of the octadecyl chain would appear in the upfield region. The carbon atom bonded to the ether oxygen (α-carbon) would be found around 65-70 ppm. The other methylene carbons would have characteristic signals between 20-35 ppm, and the terminal methyl carbon would be the most upfield, typically around 14 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values are not available.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 (Pyridine, attached to O) | 160 - 165 |
| Other Pyridine Carbons | 110 - 150 |
| O-CH₂ (alpha to oxygen) | 65 - 70 |
| -(CH₂)₁₆- | 20 - 35 |
| Terminal CH₃ | ~ 14 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify functional groups and probe molecular vibrations.
Analysis of Molecular Vibrations and Functional Group Identification
The IR spectrum of this compound would display characteristic absorption bands. The C-H stretching vibrations of the alkyl chain would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The aromatic C-H stretching of the pyridine ring would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-O-C asymmetric stretching of the ether linkage would be expected in the 1250-1300 cm⁻¹ range.
Raman spectroscopy would provide complementary information. The ring breathing modes of the pyridine ring are often strong in Raman spectra and would be expected around 1000 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound (Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values are not available.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 |
| Alkyl Chain | Aliphatic C-H Stretch | 2850 - 2960 |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |
| Ether Linkage | C-O-C Asymmetric Stretch | 1250 - 1300 |
Surface-Enhanced Vibrational Spectroscopies for Interfacial Studies
Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption (SEIRA) are powerful for studying molecules adsorbed on metal surfaces. If this compound were adsorbed on a suitable metallic substrate (e.g., silver or gold), its vibrational signals would be significantly enhanced. This enhancement allows for the study of monomolecular layers and can provide information on the orientation of the molecule on the surface. For pyridine derivatives, the orientation (e.g., flat-on or end-on) can be inferred from the relative enhancement of different vibrational modes. The interaction of the nitrogen lone pair with the metal surface often leads to characteristic shifts in the pyridine ring breathing modes.
Electron Spectroscopy and Surface Analysis
Electron spectroscopy techniques, such as X-ray Photoelectron Spectroscopy (XPS), are used to determine the elemental composition and chemical states of the surface of a material. For a film or surface layer of this compound, XPS would be able to identify the presence of Carbon (C), Nitrogen (N), and Oxygen (O). High-resolution scans of the C 1s, N 1s, and O 1s regions would provide information about the chemical environment of these atoms. For instance, the N 1s binding energy would be characteristic of a pyridine-type nitrogen. The C 1s spectrum could be deconvoluted to distinguish between the carbons of the aromatic ring and the aliphatic chain. The O 1s signal would correspond to the ether oxygen. This technique would be particularly useful in confirming the integrity and composition of thin films or self-assembled monolayers of the compound.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical bonding environments within the top few nanometers of a material's surface. For a self-assembled monolayer of this compound, XPS analysis would be expected to reveal the presence of carbon, nitrogen, and oxygen.
High-resolution scans of the core level spectra would provide more detailed chemical state information. The C 1s spectrum is anticipated to be complex, with distinct peaks corresponding to the aliphatic carbons of the octadecyl chain, the carbon atoms of the pyridine ring, and the carbon atom bonded to the oxygen of the alkoxy group. The N 1s spectrum would be characteristic of the nitrogen atom within the pyridine ring, and its binding energy could provide insights into intermolecular interactions and the molecule's orientation on the substrate. Similarly, the O 1s spectrum would correspond to the ether oxygen.
A critical analysis of XPS data for pyridine-functionalized surfaces provides a comparative basis. For instance, studies on pyridine-terminated SAMs with both aromatic and aliphatic backbones have been conducted to establish correlations in their XPS and NEXAFS data. fu-berlin.de Furthermore, the addressability of such surfaces for the deposition of metal ions and supramolecules has been investigated, highlighting the capability of these monolayers to serve as templates for functional multilayers. fu-berlin.de Oxidation of these surfaces upon exposure to air is also a factor that can be monitored using XPS. fu-berlin.de
| Element | Core Level | Expected Binding Energy (eV) | Chemical Environment |
| Carbon | C 1s | ~284.8 | Aliphatic (C-C, C-H) |
| ~285.5 | C-O | ||
| ~286.5 | C-N (Pyridine ring) | ||
| Nitrogen | N 1s | ~399.0 - 400.0 | Pyridine ring |
| Oxygen | O 1s | ~532.5 - 533.5 | Ether (C-O-C) |
Note: The expected binding energies are approximate and can be influenced by the substrate, molecular orientation, and intermolecular interactions.
High-Resolution Electron Energy Loss Spectroscopy (HREELS)
High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface-sensitive technique that probes the vibrational modes of adsorbed molecules. For a monolayer of this compound, HREELS would be instrumental in determining the molecular orientation and the integrity of the adsorbed species. The vibrational spectrum would be dominated by modes associated with the octadecyl chain and the pyridine headgroup.
The long octadecyl chain would exhibit characteristic C-H stretching modes around 2850-2960 cm⁻¹, as well as CH₂ scissoring and wagging modes at lower frequencies. The pyridine ring has a set of characteristic vibrational modes, including C-H stretching, C-C and C-N ring stretching, and ring deformation modes. The relative intensities of these peaks can provide information about the orientation of the molecule with respect to the surface, based on the surface selection rule in dipole scattering.
Due to a lack of direct experimental HREELS data for this compound, a comprehensive understanding of its surface vibrational properties remains an area for future investigation. However, the technique has been widely used for the fundamental study of chemical reactions at surfaces, lattice dynamics, and surface plasmons. rsc.org
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), provides information about the unoccupied electronic states and the orientation of molecules on surfaces. By tuning the energy of the incident X-rays to the absorption edges of specific elements (e.g., carbon, nitrogen, oxygen), element-specific information can be obtained.
For this compound monolayers, NEXAFS spectra at the carbon K-edge would show distinct resonances corresponding to transitions from the C 1s core level to unoccupied π* and σ* molecular orbitals of the pyridine ring and the σ* orbitals of the alkyl chain. The nitrogen K-edge spectrum would similarly probe the unoccupied orbitals of the pyridine ring. The polarization dependence of the NEXAFS signal is particularly powerful for determining the average orientation of the pyridine rings and the alkyl chains with respect to the substrate.
Systematic studies of pyridine-terminated self-assembled monolayers have utilized NEXAFS to compare samples with aromatic and aliphatic backbones and to differentiate between pyridine and terpyridine head-groups. fu-berlin.de These studies provide a foundational understanding of the expected spectral features and their relationship to molecular orientation.
| Absorption Edge | Transition | Expected Energy (eV) | Information Gained |
| Carbon K-edge | C 1s → π | ~285 | Orientation of the pyridine ring |
| C 1s → σ | >287 | C-H, C-C, and C-N bond orientations | |
| Nitrogen K-edge | N 1s → π | ~400 | Orientation of the pyridine ring |
| N 1s → σ | >403 | C-N bond orientation |
Note: The expected energies are approximate and can shift based on the chemical environment and molecular interactions.
Scanning Probe Microscopies (SPM) for Real-Space Imaging
Scanning Tunneling Microscopy (STM) of 2D Molecular Networks
Scanning Tunneling Microscopy (STM) is a premier technique for visualizing the arrangement of molecules at a solid-liquid or solid-vacuum interface with sub-molecular resolution. For this compound, STM would be employed to study its self-assembly into two-dimensional (2D) networks on conductive substrates such as highly oriented pyrolytic graphite (B72142) (HOPG) or gold (Au(111)).
The resulting STM images would reveal the packing arrangement of the molecules, including the periodicity of the molecular rows and the orientation of the alkyl chains and pyridine headgroups. The contrast in STM images arises from the local density of electronic states, meaning the aromatic pyridine headgroups would likely appear brighter than the insulating alkyl chains. STM can also be used to visualize domain boundaries, molecular vacancies, and other defects within the self-assembled monolayer. Such studies are crucial for understanding the non-covalent interactions, such as van der Waals forces between the alkyl chains and π-π stacking or hydrogen bonding involving the pyridine rings, that govern the formation of these supramolecular structures. rsc.org
Atomic Force Microscopy (AFM) for Topographical and Mechanical Characterization
Atomic Force Microscopy (AFM) is a versatile scanning probe technique that can image the surface topography of both conductive and insulating samples with high resolution. In the context of this compound monolayers, AFM would be used to obtain large-scale images of the film's morphology, confirming its uniformity and completeness.
Beyond topography, AFM can probe the mechanical properties of the monolayer. In contact or tapping mode, the interaction between the AFM tip and the surface can provide information on the film's stiffness and adhesion. Techniques like chemical force microscopy (CFM), a variant of AFM, could be used to map the chemical functionality of the surface by functionalizing the AFM tip with specific chemical groups. This would allow for the differentiation between the pyridine headgroups and the alkyl chains based on their chemical interactions.
| Technique | Information Obtained | Expected Observations for this compound Monolayers |
| STM | Molecular packing, 2D ordering, electronic structure | Ordered lamellar structures, bright contrast from pyridine headgroups, visualization of defects |
| AFM | Surface topography, film uniformity, mechanical properties | Smooth, uniform monolayer, potential for mapping domains with different mechanical responses |
X-ray Diffraction (XRD) for Bulk and Surface Crystalline Structures
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of bulk materials. For a crystalline sample of this compound, single-crystal or powder XRD would be used to determine its crystal system, space group, and the precise arrangement of molecules in the unit cell. This would provide detailed information on bond lengths, bond angles, and intermolecular distances and interactions in the solid state.
For thin films and self-assembled monolayers, Grazing Incidence X-ray Diffraction (GIXRD) is a more suitable technique. GIXRD is surface-sensitive and can be used to determine the in-plane and out-of-plane ordering of the molecules in the monolayer. This would reveal the 2D lattice parameters of the self-assembled structure and the tilt angle of the alkyl chains with respect to the surface normal. Such data is complementary to that obtained by STM and provides a more averaged structural picture over a larger area. Studies on other pyridine derivatives have successfully employed XRD to elucidate their crystal structures and packing motifs. researchgate.netnih.gov
Computational Chemistry and Theoretical Modeling of Octadecyloxy Pyridines
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reactivity, offering a balance between accuracy and computational cost. For alkoxy-pyridines, DFT can elucidate fundamental characteristics that govern their chemical behavior.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 2-(Octadecyloxy)pyridine by locating the minimum energy structure on the potential energy surface. This process, known as geometry optimization, yields precise information on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Geometric Parameters for this compound from DFT Optimization
This table presents expected values based on DFT calculations of similar molecular structures. Actual values would require a specific computational study.
| Parameter | Atom Pair/Group | Predicted Value |
| Bond Length | Pyridine (B92270) C-N | ~1.34 Å |
| Pyridine C-O | ~1.36 Å | |
| O-Alkyl C | ~1.43 Å | |
| Bond Angle | C-O-C (Ether) | ~118° |
| Dihedral Angle | C-C-O-C | Varies with conformation |
DFT methods can accurately predict various spectroscopic properties, which serve as a powerful tool for structural confirmation and analysis.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. For this compound, the calculations would differentiate the signals corresponding to the aromatic protons of the pyridine ring from those of the aliphatic protons in the long octadecyl chain. The chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed map of the molecule's electronic structure.
IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated to identify characteristic functional groups. Key predicted vibrational modes for this molecule would include the C=N and C=C stretching vibrations of the pyridine ring, the C-O-C stretching of the ether linkage, and the various C-H stretching and bending modes of the alkyl chain.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectrum. The calculations for this compound would likely reveal π→π* transitions associated with the pyridine chromophore, providing insight into its photophysical properties.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the ether oxygen atom, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed across the π-antibonding system of the aromatic ring, marking the probable sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the opposite. From the energies of these frontier orbitals, several global reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, provide a quantitative measure of a molecule's reactivity.
Table 2: Illustrative Global Reactivity Descriptors for this compound
This table presents plausible values derived from conceptual DFT principles for a molecule of this type. Specific values would depend on the chosen DFT functional and basis set.
| Descriptor | Formula | Significance | Predicted Value (eV) |
| HOMO Energy (E_HOMO) | - | Electron-donating ability | -6.5 |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability | -0.9 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, stability | 5.6 |
| Ionization Potential (I) | -E_HOMO | Energy to remove an electron | 6.5 |
| Electron Affinity (A) | -E_LUMO | Energy released when adding an electron | 0.9 |
| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons | 3.7 |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.8 |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | 2.46 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Phenomena
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions on a timescale from picoseconds to microseconds. For an amphiphilic molecule like this compound, MD is invaluable for studying its behavior in solution and at interfaces.
The amphiphilic nature of this compound—possessing a hydrophilic pyridine "head" and a hydrophobic octadecyl "tail"—makes its behavior at interfaces particularly interesting. MD simulations can model this behavior explicitly.
In a typical simulation, a system might be constructed with a slab of water between two regions of a nonpolar solvent or a vacuum, creating two interfaces. When this compound molecules are introduced, the simulation would show them spontaneously migrating to these interfaces. The polar pyridine head groups would orient themselves towards the aqueous phase to form favorable interactions (e.g., hydrogen bonds with water), while the nonpolar, hydrophobic alkyl tails would sequester themselves away from the water, extending into the nonpolar phase. This simulation can provide data on surface tension reduction, molecular orientation, and the density profile of the molecule across the interface.
In aqueous environments, amphiphilic molecules often self-assemble into larger ordered structures to minimize the unfavorable interaction between their hydrophobic tails and water. MD simulations are a key tool for investigating these aggregation pathways.
A simulation starting with randomly dispersed this compound molecules in a water box would show the hydrophobic tails driving the aggregation process. Over the course of the simulation, molecules would cluster together, eventually forming stable supramolecular structures such as micelles or bilayers. In a micelle, the octadecyl chains would form a disordered, liquid-like core, while the pyridine head groups would form a solvated outer shell, facing the water. These simulations can reveal the critical concentration for micelle formation, the size and shape of the aggregates, and the dynamics of individual molecules entering and leaving the assembled structure.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanisms
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become a vital tool for studying chemical reactions in large, complex systems. nih.gov In this approach, the chemically active region of a system, such as the reacting bonds in a this compound molecule, is treated with high-accuracy quantum mechanics (QM), while the surrounding environment, like the long alkyl chain or solvent molecules, is described using more computationally efficient molecular mechanics (MM) force fields. nih.govmdpi.com This dual-level approach provides a balance between accuracy and computational feasibility, making it possible to model reactions in realistic environments. nih.gov The QM/MM framework is particularly adept at predicting activation barriers and characterizing the structures of stationary points along a reaction coordinate. nih.gov
QM/MM simulations are highly effective for elucidating complex catalytic cycles involving pyridine derivatives. While specific studies on this compound are not extensively documented, the methodology can be applied to understand its potential catalytic roles. For instance, in reactions where the pyridine nitrogen acts as a catalyst, QM/MM can map the entire reaction pathway. This involves identifying and characterizing the structures of all transient species, including intermediate complexes and high-energy transition states. rsc.orgresearchgate.net
The process begins by defining the QM region to include the pyridine ring and any substrates directly involved in bond-making or bond-breaking events. The MM region would encompass the octadecyl chain and the surrounding medium. By simulating the interaction between reactants, the model can reveal how the catalyst activates the substrate, the sequence of elementary steps, and the point at which the catalyst is regenerated. This detailed mechanistic insight is crucial for optimizing reaction conditions and designing more efficient catalysts. cuni.cz
A key output of QM/MM studies is the potential energy surface, or energy profile, of a chemical transformation. This profile plots the energy of the system against the reaction coordinate, which represents the progress of the reaction from reactants to products. The energy profile reveals the activation energy (the barrier that must be overcome for the reaction to proceed) and the relative energies of all intermediates and transition states. researchgate.netresearchgate.net
For a hypothetical transformation involving this compound, such as a substitution reaction at the pyridine ring, QM/MM calculations could provide the free energy profile. cuni.cz This would involve extensive sampling of the system's conformations to ensure statistical convergence. nih.gov The resulting profile would quantify the energetic feasibility of the proposed mechanism and allow for direct comparison with experimental kinetic data. cuni.cz Such calculations can also clarify the role of the long octadecyloxy chain, determining whether it sterically hinders or electronically influences the reaction at the pyridine core.
| Parameter | Description | Typical Computational Method | Significance |
|---|---|---|---|
| Reactant Complex Geometry | The 3D arrangement of catalyst and substrate before reaction. | Geometry Optimization (QM/MM) | Determines the initial state and potential for reaction. |
| Transition State (TS) Structure | The highest energy structure along the reaction pathway. | TS Search Algorithms (e.g., QST2/3) | Identifies the structure of the kinetic bottleneck. |
| Activation Energy (ΔG‡) | The free energy difference between the reactant complex and the transition state. | Free Energy Calculations (e.g., Umbrella Sampling) | Determines the theoretical reaction rate. |
| Intermediate Species | Metastable structures formed during the reaction. | Geometry Optimization (QM/MM) | Provides insight into the step-wise mechanism. |
| Reaction Energy (ΔGr) | The free energy difference between products and reactants. | QM/MM Energy Calculations | Indicates the thermodynamic favorability of the reaction. |
Thermodynamic Models for Supramolecular Polymerization and Self-Assembly
The self-assembly of molecules like this compound into one-dimensional supramolecular polymers is governed by reversible, non-covalent interactions. nih.govnih.gov Thermodynamic models are essential for understanding and predicting the behavior of these systems, such as the conditions required for polymerization and the resulting polymer lengths. These models describe the assembly process as a series of equilibrium reactions, including monomer association and dissociation. nih.gov
The formation of supramolecular polymers is often a cooperative process, where the initial formation of a small aggregate (a nucleus) is less favorable than the subsequent elongation of that aggregate. Statistical mechanics provides a framework for modeling this phenomenon. aps.org The key idea is to relate macroscopic thermodynamic properties to the behavior of individual molecules.
A widely used approach is the mass-balance model, which considers the equilibrium between free monomers and polymers of various lengths. nih.govnih.gov This model is defined by a few key parameters: the equilibrium constant for elongation (Ke) and a cooperativity factor (σ), which represents the energetic penalty for forming a nucleus compared to elongation. nih.gov When polymerization is cooperative, a critical concentration and/or temperature is often observed, below which only monomers and very small aggregates exist, and above which long polymers form rapidly. researchgate.net The entropy contribution, driven by the reorganization of solvent molecules, often plays a dominant role in the lock-key type interactions that drive self-assembly. aps.org
Mass-balance models can be used to fit experimental data (e.g., from spectroscopy as a function of temperature) to extract these thermodynamic parameters. nih.gov The equilibrium constant for elongation (Ke) is related to the standard free energy of elongation (ΔGe°) by the equation ΔGe° = -RT ln(Ke), where ΔGe° = ΔHe° - TΔSe°. A nucleation penalty (NP) can also be defined, which is the free energy cost associated with forming the initial dimer. nih.gov By understanding these contributions, one can predict how changes in molecular structure or solvent will affect the self-assembly process.
| Parameter | Symbol | Description | Influence on Polymerization |
|---|---|---|---|
| Elongation Enthalpy | ΔHe° | The change in enthalpy upon adding a monomer to a growing polymer chain. nih.gov | A more negative value indicates stronger binding and favors polymerization. |
| Elongation Entropy | ΔSe° | The change in entropy upon adding a monomer to a growing polymer chain. nih.gov | Typically negative (unfavorable) due to loss of freedom. |
| Nucleation Penalty | NP | The extra free energy cost to form a nucleus (dimer) compared to elongation. nih.gov | A higher value leads to greater cooperativity and a sharper transition to the polymerized state. |
| Elongation Equilibrium Constant | Ke | The equilibrium constant for the addition of a monomer to a polymer chain. nih.gov | A higher value results in longer polymers at a given monomer concentration. |
| Cooperativity Factor | σ | A dimensionless parameter related to the nucleation penalty (σ = exp(NP/RT)). nih.gov | Values much less than 1 indicate a highly cooperative (nucleation-elongation) mechanism. |
Theoretical Investigations of Non-Linear Optical (NLO) Properties
Theoretical investigations are crucial for designing molecules with specific non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. nih.gov Pyridine and its derivatives are of interest for NLO applications due to their π-conjugated systems. ymerdigital.com Computational quantum chemistry allows for the prediction of NLO responses, such as polarizability and hyperpolarizability, by calculating how the electron distribution in a molecule responds to an external electric field. rsc.org
The NLO properties of molecules like this compound can be investigated using quantum chemical methods such as Density Functional Theory (DFT). ymerdigital.comrsc.org These calculations can determine the first hyperpolarizability (β), a key measure of a molecule's second-order NLO response. Theoretical studies on related helical pyridine-pyrimidine oligomers have shown that NLO properties can be significantly enhanced by the addition of suitable substituents and by controlling the spatial organization of chromophores. nih.gov The long, electron-donating octadecyloxy group attached to the pyridine ring could potentially enhance its NLO properties by creating a "push-pull" electronic character within the molecule. Theoretical modeling can quantify this effect and guide the synthesis of new materials with optimized NLO responses. nih.gov
Advanced Research Applications and Future Perspectives
Design of Stimuli-Responsive Materials Utilizing Octadecyloxy-Pyridine Scaffolds
The amphiphilic nature of 2-(octadecyloxy)pyridine makes it an excellent candidate for the creation of smart materials that can respond to external stimuli such as pH, temperature, and light. The pyridine (B92270) moiety serves as a functional handle that can be protonated or deprotonated, while the long alkyl chain can undergo conformational changes or influence the material's solubility and self-assembly behavior.
pH-Responsive Systems and Environmental Sensing
The nitrogen atom in the pyridine ring of this compound can be protonated in acidic conditions, leading to a significant change in the molecule's polarity and charge. This property is harnessed in the development of pH-responsive polymers and materials. When incorporated into a polymer backbone, the this compound unit can induce conformational changes or alter the polymer's solubility in response to pH variations. nih.govnih.govrsc.org
For instance, polymers containing pyridine rings have been shown to exhibit a decrease in fluorescence intensity upon the addition of an acid, a phenomenon that can be reversed by adding a base. nih.gov This reversible optical response makes such materials suitable for reusable pH sensors. The long octadecyl chain in this compound can further enhance the sensitivity and response time of these sensors by promoting self-assembly into organized structures like micelles or films, which can amplify the pH-triggered changes. acs.org
The mechanism of pH responsiveness is rooted in the protonation and deprotonation of the pyridine nitrogen. rsc.org In acidic environments, the protonated pyridine units increase the polymer's hydrophilicity, leading to swelling or dissolution in aqueous media. Conversely, in basic or neutral environments, the deprotonated pyridine is less soluble, causing the polymer to shrink or precipitate. This reversible behavior is crucial for applications in environmental sensing, where monitoring pH changes in water bodies or industrial effluents is essential.
Table 1: pH-Responsive Behavior of Pyridine-Containing Polymers
| pH Condition | Pyridine State | Polymer Properties | Potential Application |
|---|---|---|---|
| Acidic (Low pH) | Protonated (Cationic) | Swollen, Soluble, Altered Fluorescence | Drug release, Sensor activation |
Temperature and Light-Responsive Organic Materials
While direct research on the temperature and light-responsive properties of materials solely based on this compound is limited, the principles of designing such materials can be extrapolated from studies on similar amphiphilic molecules. The long octadecyl chain can impart temperature-dependent solubility to polymers, a property known as thermoresponsiveness. This is often characterized by a lower critical solution temperature (LCST), above which the polymer becomes insoluble in a solvent.
Furthermore, the pyridine moiety can be combined with photochromic molecules, such as azobenzenes, to create light-responsive materials. rsc.orgrsc.org The isomerization of the photochromic unit upon light irradiation can disrupt the packing of the polymer chains or liquid crystalline phases, leading to a macroscopic change in the material's properties. The presence of the long alkyl chain in this compound could influence the stability and alignment of such photoresponsive liquid crystalline phases. researchgate.net
Role in Catalysis: From Homogeneous to Heterogeneous Systems
The pyridine nucleus is a well-established ligand in coordination chemistry and a key component in various catalytic systems. The introduction of a long alkyl chain, as in this compound, can be leveraged to modify the catalyst's solubility, facilitate its separation from the reaction mixture, or influence its activity and selectivity through steric and electronic effects.
Catalytic Activity in Organic Transformations (e.g., Hydrogenation, Dearomatization of Pyridines)
The hydrogenation of pyridines to piperidines is a crucial transformation in the synthesis of pharmaceuticals and agrochemicals. rsc.orgchemrxiv.orgasianpubs.orgresearchgate.net Catalysts for this reaction often involve transition metals like rhodium, iridium, or platinum. rsc.orgchemrxiv.orgacs.org this compound could potentially act as a ligand for these metals, where the long alkyl chain could enhance the catalyst's solubility in nonpolar solvents or enable its immobilization on a solid support for easier recovery and recycling.
Dearomatization of pyridines is another important synthetic strategy to access complex three-dimensional molecules from flat aromatic precursors. nih.govnih.govmdpi.comresearchgate.netacs.org These reactions often require activation of the pyridine ring. While direct involvement of this compound in such catalytic systems has not been extensively reported, its structural features suggest potential roles. For instance, the alkoxy group can influence the electronic properties of the pyridine ring, which in turn could affect its reactivity in dearomatization reactions.
Electrocatalytic Applications (e.g., CO2 Reduction, Water Splitting)
The electrochemical reduction of carbon dioxide (CO2) to value-added chemicals is a promising approach for mitigating climate change and producing sustainable fuels. Pyridine and its derivatives have been shown to act as co-catalysts in this process, particularly when combined with metal electrodes like silver or copper. nih.govacs.orgresearchgate.net The pyridine moiety can facilitate the activation of CO2 and proton transfer steps in the reduction mechanism. mdpi.com
The long octadecyl chain of this compound could offer several advantages in this context. It could enhance the adsorption of the catalyst onto the electrode surface, creating a hydrophobic microenvironment that may favor the CO2 reduction reaction over the competing hydrogen evolution reaction in aqueous electrolytes. nih.gov Studies have shown that tailoring the carbon chain length of pyridine derivatives can shift the onset potential for CO2 reduction and enhance the current density for CO production. nih.gov
Table 2: Potential Roles of this compound in Electrocatalysis
| Application | Potential Function of Pyridine Moiety | Potential Function of Octadecyl Chain |
|---|---|---|
| CO2 Reduction | CO2 activation, Proton shuttle | Surface adsorption, Hydrophobic microenvironment |
| Water Splitting | Ligand for metal catalyst | Catalyst stability, Immobilization |
Contributions to Nanomaterials and Organic Electronics
The amphiphilic character of this compound makes it a prime candidate for the bottom-up fabrication of nanomaterials through self-assembly. nih.govmdpi.comacs.orgnih.govrsc.org In aqueous solutions, these molecules can spontaneously organize into various nanostructures such as micelles, vesicles, or nanotubes, driven by the hydrophobic interactions of the long alkyl chains and the hydrophilic nature of the pyridine head. These self-assembled structures can serve as templates for the synthesis of other nanomaterials or as nanocarriers for drug delivery.
Surface Patterning and Nanofabrication via Self-Assembly
The ability of molecules to spontaneously organize into well-defined patterns is a cornerstone of bottom-up nanofabrication. This compound is structurally optimized for such processes. The pyridine head group can act as an anchor, binding to various substrates through coordination or other intermolecular forces. The long octadecyl tail, through van der Waals interactions, drives the molecules to align parallel to one another, forming a dense, ordered layer known as a self-assembled monolayer (SAM). mdpi.comuchicago.edu
This self-assembly can be controlled by factors such as solvent, temperature, and substrate properties, allowing for the creation of precise molecular patterns on surfaces. nih.gov Such patterned surfaces are crucial for applications in nanoelectronics, biosensors, and catalysis, where controlling the chemical environment at the nanoscale is paramount. mdpi.com The molecular structure of this compound suggests its potential for forming well-ordered, insulating layers or for creating templates upon which other nanoscale components can be organized. rsc.orgnih.gov
Development of Optoelectronic Devices and Sensors
Pyridine and its derivatives are integral components in the field of optoelectronics and chemical sensing due to their electronic properties and ability to coordinate with metal ions. rsc.orgnih.gov Pyridine-containing conjugated polymers, for example, have been developed as fluorescent chemical sensors that respond to changes in pH or the presence of specific metal ions. mit.edunih.gov
The incorporation of a long alkyl chain, as in this compound, offers several advantages for device fabrication. Firstly, the octadecyloxy group enhances solubility in organic solvents, which is crucial for processing and creating thin films. mdpi.com Secondly, its amphiphilic nature can be exploited to control the molecular organization within these films, potentially improving device performance and stability. mdpi.com In the context of sensors, amphiphilic pyridine derivatives can be incorporated into liposomes or other membrane-like structures to enhance their sensitivity and selectivity for detecting analytes in aqueous environments. rsc.org The pyridine moiety acts as the active sensing element, while the alkyl tail anchors the molecule within a larger assembly. lanl.gov
Interfacial Chemistry and Surface Science Applications
The behavior of this compound at interfaces—whether between a solid and a liquid or two immiscible liquids—is central to some of its most promising applications.
Mechanisms of Corrosion Inhibition on Metal Surfaces
Organic molecules containing heteroatoms like nitrogen are widely recognized as effective corrosion inhibitors for various metals, including steel and copper. The protective mechanism involves the adsorption of the inhibitor molecule onto the metal surface, which blocks active sites for corrosion. researchcommons.orgresearchgate.netresearchgate.net
For this compound, this process occurs in two key steps.
Chemisorption and Physisorption: The pyridine ring adsorbs onto the metal surface. This is facilitated by the lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring, which can interact with the vacant d-orbitals of the metal atoms, forming a coordinate bond. researchcommons.org
Protective Barrier Formation: Following adsorption, the long, hydrophobic octadecyl chains orient themselves away from the metal surface, creating a densely packed, nonpolar layer. This layer acts as a physical barrier, repelling water and other corrosive agents from the surface, thereby preventing electrochemical reactions that lead to corrosion. researchcommons.orgmdpi.com
This dual-action mechanism classifies such compounds as mixed-type inhibitors, as they interfere with both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion processes. researchgate.net The effectiveness of related pyridine quaternary salts as corrosion inhibitors for steel has been demonstrated, with inhibition efficiencies exceeding 80%. mdpi.com
| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Pyridinium (B92312) Quaternary Salt (BPC) | X65 Steel | CO2 Saturated Solution | >75% | mdpi.com |
| Pyridinium (1-chloromethyl naphthalene) Quaternary Salt (1-CPN) | X65 Steel | CO2 Saturated Solution | 80.22% | mdpi.com |
Behavior in Emulsions and Liquid/Liquid Interfaces
The amphiphilic structure of this compound makes it an effective surface-active agent, or surfactant. When introduced into a system of two immiscible liquids, such as oil and water, these molecules naturally migrate to the interface. The polar pyridine head orients towards the aqueous phase, while the nonpolar octadecyl tail extends into the oil phase. nih.gov
This alignment at the liquid-liquid interface lowers the interfacial tension, making it easier to disperse one liquid within the other to form an emulsion. researchgate.netnih.gov By forming a protective film around the dispersed droplets, the surfactant molecules prevent them from coalescing, thereby stabilizing the emulsion. researchgate.net The specific concentration and type of surfactant are critical factors in determining the stability and droplet size of the resulting emulsion. nih.gov The ability of this compound to modify interfacial properties is fundamental to its potential use in applications ranging from food processing and cosmetics to enhanced oil recovery.
Emerging Areas in Bio-Inspired Chemistry and Advanced Materials Science
The principles of self-assembly and molecular recognition observed in biological systems offer a powerful paradigm for creating novel functional materials. researchgate.netmdpi.comspringernature.com The structure of this compound is well-suited for bio-inspired applications. Its ability to self-assemble into ordered layers mimics the formation of lipid bilayers in cell membranes. This capability could be harnessed to create biomimetic surfaces for studying protein interactions or for use as biocompatible coatings on medical implants. acs.org
In advanced materials science, the combination of a functional pyridine head group with a structure-directing alkyl chain opens up possibilities for creating "smart" materials. For instance, the pyridine nitrogen can be protonated or coordinated to metal ions, altering the molecule's charge and, consequently, the stability of the self-assembled structures. This responsiveness to chemical stimuli could be used to design materials that change their properties (e.g., wettability, adhesion) in response to their environment. Furthermore, such molecules could serve as building blocks for liquid crystals or as structure-directing agents in the synthesis of porous materials.
Q & A
Q. What are the optimal synthetic routes for 2-(Octadecyloxy)pyridine, and how can reaction yields be maximized?
The synthesis of pyridine derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, analogous methods to those used for similar alkoxy-pyridines (e.g., 2-((4-(2-Nitroethyl)benzyl)oxy)pyridine) can be adapted . Key steps include:
- Solvent selection : Dichloromethane or toluene, which are inert and facilitate phase separation during workup .
- Base optimization : Sodium hydroxide or potassium carbonate to deprotonate the hydroxyl group of octadecanol, enabling nucleophilic attack on 2-chloropyridine .
- Temperature control : Reactions often proceed at reflux (40–80°C) to balance reactivity and side-product formation . Post-synthesis, purification via column chromatography or recrystallization is critical. Yield improvements (>90%) require strict anhydrous conditions and stoichiometric excess of the alkylating agent (e.g., 1.2:1 molar ratio of octadecanol to 2-chloropyridine) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the structure by identifying pyridine ring protons (δ 7.0–8.5 ppm) and the octadecyloxy chain’s methylene/methyl groups (δ 0.8–1.6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns and UV detection (254 nm) assesses purity (>99%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 402.36 for CHNO) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How does the octadecyloxy chain influence self-assembly or membrane interactions in supramolecular systems?
The C18 alkyl chain confers amphiphilic properties, enabling applications in lipid bilayer studies or micelle formation. Methodological approaches include:
- Langmuir-Blodgett Monolayers : Measure surface pressure-area isotherms to study packing density and phase transitions .
- Fluorescence Anisotropy : Track membrane fluidity changes when the compound is incorporated into liposomes .
- Small-Angle X-Ray Scattering (SAXS) : Characterize micellar or lamellar structures in aqueous solutions . Contradictions in aggregation behavior (e.g., critical micelle concentration variations) may arise from impurities or solvent polarity; replicate experiments under controlled humidity/temperature .
Q. What strategies are recommended for identifying and quantifying impurities in this compound?
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted 2-chloropyridine or di-alkylated derivatives). Compare retention times and fragmentation patterns against reference standards .
- Quantitative NMR (qNMR) : Integrate impurity peaks relative to the main compound’s signal for quantification .
- Thermogravimetric Analysis (TGA) : Detect volatile impurities (e.g., residual solvents) by monitoring mass loss below 150°C . For trace metal analysis (e.g., catalyst residues), inductively coupled plasma mass spectrometry (ICP-MS) is essential .
Q. How should researchers design stability studies to evaluate this compound under varying storage conditions?
Follow ICH Q1A guidelines for forced degradation studies:
- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition via HPLC .
- Photostability : Expose to UV light (320–400 nm) and assess color/purity changes .
- Hydrolytic Stability : Test in buffers (pH 1–13) at 25°C and 40°C; quantify degradation products . Data contradictions (e.g., unexpected stability at high pH) require validation via kinetic modeling or Arrhenius plots .
Q. What frameworks can resolve discrepancies in spectroscopic data between synthesis batches?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to troubleshoot:
- Feasibility : Verify instrument calibration and sample preparation consistency (e.g., solvent purity, concentration) .
- Novelty : Cross-check against literature (e.g., NMR shifts for analogous compounds in and ) .
- Ethical/Relevant : Use statistical tools (e.g., PCA for batch-to-batch variability analysis) and consult collaborative datasets . For unresolved issues, employ orthogonal techniques (e.g., IR spectroscopy to confirm functional groups absent in NMR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
